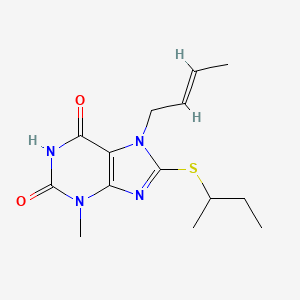

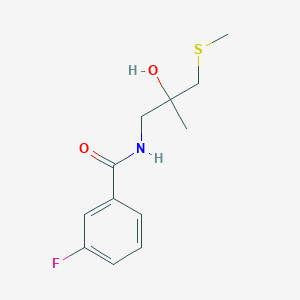

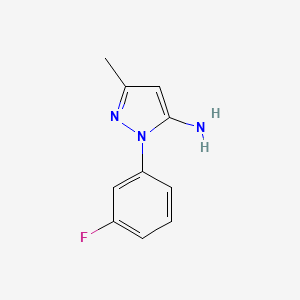

![molecular formula C21H20N4O2S2 B2358185 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688336-45-0](/img/structure/B2358185.png)

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a derivative of benzothiazole . Benzothiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. In N-(benzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen assembles of three different N-(benzo[d]thiazol-2-yl)acetamide molecules . The specific molecular structure of “this compound” is not provided in the available resources.Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor potential. Specifically, it falls within the class of thieno[3,2-d]pyrimidine derivatives and acts as an enhancer of the EZH2 enzyme. In a study, compound 12e demonstrated remarkable antitumor activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) with low toxicity to normal HEK293T cells . Further optimization and evaluation of this compound could lead to novel EZH2 inhibitors for cancer therapy.

Protein Kinase Inhibition

Another avenue of research involves the inhibition of human protein kinase CK2. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including derivatives of our compound, were synthesized and tested in vitro. Notably, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid exhibited potent inhibitory activity against CK2 . Understanding the molecular interactions of our compound with CK2 can guide drug development.

SHP1 Inhibition

Theoretical studies and experimental applications have explored the inhibitory effects of 2-phenyl-1,3,4-thiadiazole derivatives on SHP1. Although not directly related to our compound, these findings highlight the relevance of similar sulfur-containing compounds in modulating cellular signaling pathways . Investigating our compound’s impact on SHP1 could provide valuable insights.

Migration Inhibition

Compound 12e also inhibited the migration of SU-DHL-6 cells. Investigating its effects on cell motility and metastasis could be relevant for cancer treatment strategies.

properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYGJZELZXUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

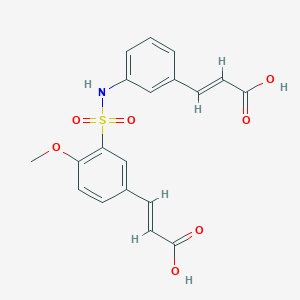

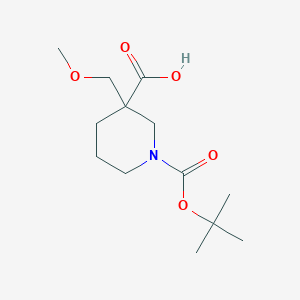

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

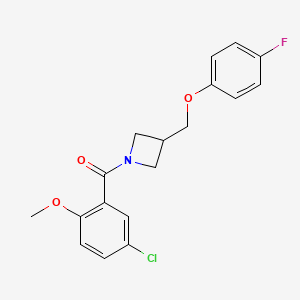

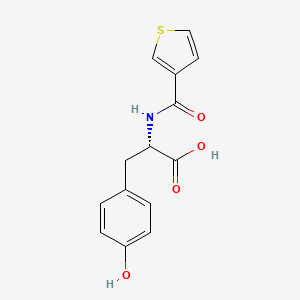

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

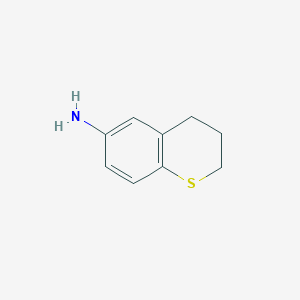

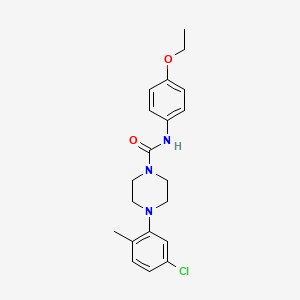

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)